molecular formula C14H12Cl2N2 B3367614 4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline CAS No. 184109-90-8

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Katalognummer B3367614
CAS-Nummer: 184109-90-8
Molekulargewicht: 279.2 g/mol
InChI-Schlüssel: DHZDWAXFFDIMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline” is a complex organic molecule that likely contains a quinazoline core structure, which is a bicyclic compound containing two nitrogen atoms . Quinazolines and their derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized through various reactions . The synthesis of these compounds often involves reactions with amines and amino acid esters .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

A foundational aspect of research on tetrahydroquinazoline derivatives involves their synthesis and structural elucidation. Studies have detailed the synthesis of various tetrahydroquinazoline compounds, including those with chloro substituents, and characterized them using techniques such as X-ray diffraction and NMR spectroscopy. These compounds exhibit diverse structural features and crystal packing, influenced by substituent types and positions (Albov et al., 2004; Butcher et al., 2007).

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinazoline derivatives have been a significant area of research. Studies have synthesized and tested various derivatives for their antibacterial and antifungal activities, finding some compounds exhibit good to moderate activity against a range of pathogens (Bhatt et al., 2015; Desai et al., 2007; Desai et al., 2011).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on the potential anti-inflammatory and analgesic properties of tetrahydroquinazoline derivatives. Compounds have been synthesized and screened for these activities, showing promise for the development of new therapeutic agents (Farag et al., 2012).

Antitumor Activity

Additionally, some tetrahydroquinazoline derivatives have been evaluated for their antitumor properties. Studies have demonstrated the anticancer activities of these compounds against various cell lines, suggesting potential applications in cancer therapy. The mechanisms of action include inhibition of cell proliferation and interference with specific signaling pathways (Huang et al., 2012).

Material Science Applications

In the realm of material science, tetrahydroquinazoline derivatives have been investigated for their potential as corrosion inhibitors and in the synthesis of novel materials with unique properties. These studies contribute to the development of new materials and coatings with enhanced performance characteristics (Bhat & Shetty, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed and it may cause eye irritation . Always handle chemicals with appropriate safety measures.

Eigenschaften

IUPAC Name

4-chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZDWAXFFDIMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Synthesis routes and methods

Procedure details

Phosphorus(V) oxychloride (17.6 g, 114.7 mmol) was slowly added to 2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (2.2 g, 8.5 mmol) at 0° C. The reaction mixture was warmed to 100° C. and held at that temperature for 2 h. After this time, the mixture was cooled, quenched with saturated sodium hydroxide, and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/dichloromethane) to afford the title compound (2.1 g, 23%) as a white solid. MW=279.16. 1H NMR (CDCl3, 300 MHz) δ 8.43-8.37 (m, 1H), 8.32-8.24 (m, 1H), 7.49-7.33 (m, 2H), 3.03-2.87 (m, 2H), 2.86-2.70 (m, 2H), 1.98-1.83 (m, 4H); APCI MS m/z 279 [M+H]+.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 4
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 5
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.